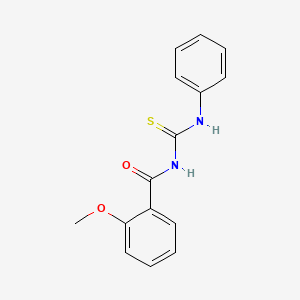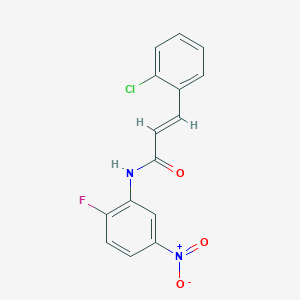
3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide, also known as CFNA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. CFNA is a derivative of acrylamide, which is a widely used chemical in various industrial and research settings. The synthesis method of CFNA, its mechanism of action, and its biochemical and physiological effects have been extensively studied, and it has shown promising results in various laboratory experiments.
作用机制
The mechanism of action of 3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and replication. 3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. It has also been found to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation and apoptosis.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide has been found to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells. Apoptosis is a process of programmed cell death that is necessary for the maintenance of normal cellular homeostasis. 3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide has been found to induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells. 3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide has also been found to inhibit the growth of blood vessels, a process known as angiogenesis, which is necessary for the growth and spread of cancer cells.
实验室实验的优点和局限性
3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide has several advantages for lab experiments, including its high purity, stability, and solubility in various organic solvents. However, it also has some limitations, including its toxicity and potential for side effects. 3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide has been found to be toxic to both cancer and normal cells, and its potential for side effects in humans is not fully understood. Therefore, further research is needed to determine the safety and efficacy of 3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide in humans.
未来方向
There are several future directions for research on 3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide, including its potential applications in the treatment of various diseases such as cancer, HIV, and bacterial infections. Further studies are needed to determine the optimal dosage and administration of 3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide in humans, as well as its potential for drug interactions and side effects. Additionally, research is needed to develop new derivatives of 3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide with improved efficacy and safety profiles. Overall, 3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide has shown promising results in various laboratory experiments, and further research is needed to determine its potential as a therapeutic agent in humans.
合成方法
The synthesis of 3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide involves the reaction of 2-chlorobenzaldehyde with 2-fluoro-5-nitroaniline in the presence of acryloyl chloride and triethylamine. The reaction proceeds through the formation of an imine intermediate, followed by the addition of acryloyl chloride to form the final product. The yield of 3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide obtained through this method is around 70%, and the purity can be increased through further purification techniques such as recrystallization.
科学研究应用
3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results in various laboratory experiments, including its anticancer and antiviral properties. 3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to inhibit the replication of the human immunodeficiency virus (HIV) in vitro. 3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide has also shown potential as an antibacterial agent, with activity against both gram-positive and gram-negative bacteria.
属性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O3/c16-12-4-2-1-3-10(12)5-8-15(20)18-14-9-11(19(21)22)6-7-13(14)17/h1-9H,(H,18,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFIUTRUJHIYNC-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5730517.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-chloro-N-cyclohexylbenzenesulfonamide](/img/structure/B5730529.png)
![methyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5730534.png)
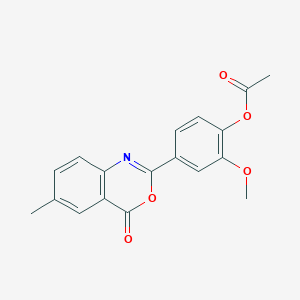
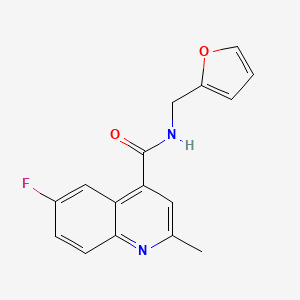
![1-[(4-chlorophenyl)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5730548.png)

![1-(4-fluorobenzyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5730580.png)
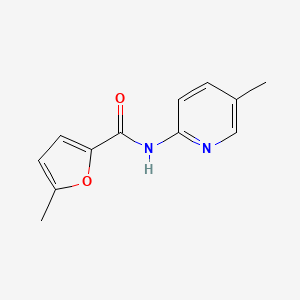
![4-chloro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5730596.png)
![N-[2-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5730597.png)
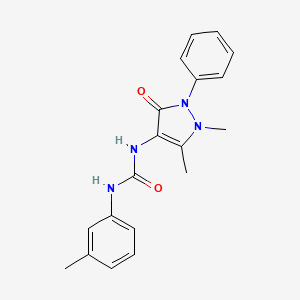
![N-(2,3-dimethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5730614.png)
